Bisucaberin
Overview
Description
Synthesis Analysis
The first total synthesis of bisucaberin was presented by Bergeron and McManis (1989), showcasing a synthetic scheme that utilized O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine as an intermediate. This approach led to the construction of the bisucaberin macrocyclic lactam precursor, culminating in the natural product bisucaberin (Bergeron & McManis, 1989).
Molecular Structure Analysis
Bisucaberin's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone through spectroscopic and X-ray crystallographic analyses. It is a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety, closely related to nocardamine (Takahashi et al., 1987).
Chemical Reactions and Properties
The biosynthesis of bisucaberin involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine, catalyzed by a domain within the BibC multienzyme, as identified in Vibrio salmonicida. This process highlights its chemical reactivity and complex formation ability (Kadi, Song, & Challis, 2008).
Physical Properties Analysis
Bisucaberin's physical properties, such as solubility and stability constants, are intrinsic to its effectiveness as a siderophore. However, specific studies focusing solely on its physical properties were not highlighted in the available literature.
Chemical Properties Analysis
Bisucaberin's chemical properties include its role as a siderophore, facilitating iron transport and uptake in microorganisms. Its structure enables the efficient scavenging of iron, contributing to the virulence of certain bacteria in low-iron environments (Winkelmann et al., 2002). The stability constants of its ferric complexes highlight its strong binding affinity to iron, which is critical for its biological function.
Scientific Research Applications
Biosynthesis and Chemical Structure :
- The biosynthetic gene cluster for bisucaberin was identified in Vibrio salmonicida. A domain within the BibC multienzyme catalyzes the ATP-dependent dimerization and macrocyclization of N-hydroxy-N-succinylcadaverine to form bisucaberin (Kadi, Song, & Challis, 2008).
- Bisucaberin's structure was determined to be 1,12-dihydroxy-1,6,12,17-tetraazacyclodocosane-2,5,13,16-tetrone, a cyclic dimer of 1-hydroxy-1,6-diazaundecane-2,5-dione moiety (Takahashi et al., 1987).
Applications in Medicine and Microbiology :
- Bisucaberin has been found to sensitize tumor cells to macrophage-mediated cytolysis. It exhibits specific inhibitory effects on DNA synthesis in tumor cells, sensitizing them to destruction by macrophages (Kameyama et al., 1987).
- In the context of marine biology, bisucaberin has been isolated from the bacterial fish pathogen Vibrio salmonicida and is involved in cold-water vibriosis of Atlantic salmon. Its high stability as an iron scavenger may contribute to the pathogen's virulence (Winkelmann et al., 2002).
Chemical Synthesis and Production :
- The first total synthesis of bisucaberin has been achieved, illustrating the utility of specific intermediates in its synthesis (Bergeron & McManis, 1989).
- Bisucaberin B, a linear hydroxamate class siderophore, was isolated from Tenacibaculum mesophilum bacteria. This discovery provided insights into the biosynthesis of siderophores (Fujita, Nakano, & Sakai, 2013).
Role in Iron Uptake and Transport :
- Research has revealed the role of bisucaberin in the process of iron uptake and transport in bacteria, influencing the development of siderophore-antibiotic conjugates for treating infections (Chan et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADQMQBQBOJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150242 | |
Record name | Bisucaberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisucaberin | |
CAS RN |
112972-60-8 | |
Record name | Bisucaberin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisucaberin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISUCABERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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